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Abstract

IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide
class, currently under investigation for its therapeutic potential in oncology and fibrotic
diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative
phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2]
[3][4] This document provides a comprehensive technical overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of IM156, intended to serve
as a resource for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

IM156 is a derivative of metformin, engineered for greater potency and an improved safety
profile.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers
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Identifier Value
N'-[N'-[4-
IUPAC Name (trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidi

ne-1-carboximidamide

Other Names Lixumistat, HL156A, HL271
CAS Number 1422365-93-2
Molecular Formula C13H16F3NsO

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)

SMILES
(F)F)N)N
Property Value Source
Molecular Weight 315.30 g/mol [5]
Appearance White to off-white solid MedChemExpress

DMSO: 50 mg/mL (133.21
Solubility mM) Ethanol: 20 mg/mL Water:  [5] MedChemExpress

Insoluble

Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear
solution of = 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-
80, and 45% Saline.

Pharmacological Properties and Mechanism of
Action

IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain
complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts
oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in
the AMP:ATP ratio.
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Signaling Pathway: AMPK Activation

The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-
activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6]
Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate
ATP while inhibiting anabolic processes that consume ATP.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9189331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

nhibits

Mitochondrial
Complex |

Inhibits

Oxidative

Phosphorylation (OXPHOS)

ATP Production

Decreases

Increased AMP:ATP Ratio

AMPK Activation
(p-AMPK)

Activates

Anabolic Pathways
(e.g., mTOR)

Catabolic Pathways

Click to download full resolution via product page

IM156-mediated AMPK activation pathway.
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Signaling Pathway: Inhibition of TGF-B Signaling in
Fibrosis

In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic
markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth

factor-beta (TGF-) signaling pathway, a key driver of fibrosis. This is achieved, in part, by
inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF-3 signaling.
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Inhibition of TGF-P signaling by IM156.

Clinical and Preclinical Data
Preclinical Efficacy
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Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various
cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown
particular promise in targeting drug-resistant tumor cells that are highly dependent on
mitochondrial metabolism.[1]

Phase 1 Clinical Trial

A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in
patients with advanced solid tumors. The study established a recommended Phase 2 dose
(RP2D) and demonstrated that IM156 was generally well-tolerated.

Clinical Trial Parameter Finding
Patient Population Advanced solid tumors
Recommended Phase 2 Dose (RP2D) 800 mg daily

Most Frequent Treatment-Related Adverse ) ] )
Nausea, diarrhea, emesis, fatigue
Events

Best Response Stable disease

Experimental Protocols
Western Blot for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of
its a-subunit at Threonine 172 (p-AMPKa Thr172).
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Experimental workflow for Western blot analysis.

Methodology

Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat
with varying concentrations of IM156 (e.g., 0.31-10 uM) for a specified time.[7]

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with
protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-
30 ug) onto a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-
AMPKa (Thrl72) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an
imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like B-actin.

Mitochondrial Complex | Activity Assay

This assay measures the NADH:ubiguinone oxidoreductase activity of mitochondrial complex I.
Methodology

o Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential
centrifugation.
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o Assay Buffer: Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and
magnesium chloride.

» Reaction Mixture: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying
concentrations of IM156.

« Initiation of Reaction: Start the reaction by adding NADH and ubiquinone (or a suitable
analog like decylubiquinone).

o Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the
oxidation of NADH, using a plate reader.

o Data Analysis: Calculate the rate of NADH oxidation and determine the ICso of IM156 for
complex I inhibition.

Conclusion

IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on
the inhibition of mitochondrial complex | and subsequent activation of AMPK. Its potent and
selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a
compelling candidate for further clinical development in oncology and fibrotic diseases. This
technical guide provides a foundational understanding of IM156's chemical and
pharmacological properties to support ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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